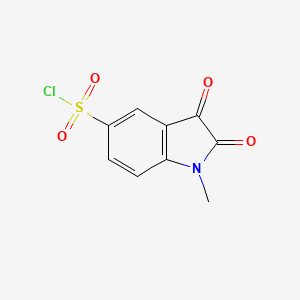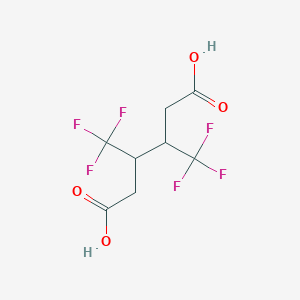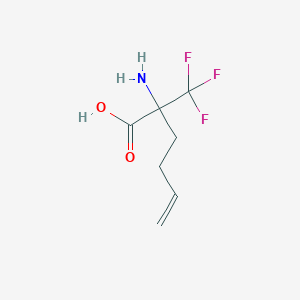
1-Methyl-5-isatinsulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5-isatinsulfonyl chloride (also known as 5-methyl-1-isatinsulfonyl chloride) is an organic compound used as a reagent in chemical synthesis. It is a colorless solid that is soluble in many organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in some reactions. It is a versatile reagent with a variety of applications in organic synthesis.
Wirkmechanismus
1-Methyl-5-isatinsulfonyl chloride is used as a reagent in organic synthesis. It is a versatile reagent with a variety of applications in organic synthesis. The reactivity of 1-methyl-5-isatinsulfonyl chloride is due to the presence of a sulfonyl chloride group. The sulfonyl chloride group is highly reactive and can react with a variety of compounds, including alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
1-Methyl-5-isatinsulfonyl chloride is used as a reagent in organic synthesis and does not have any known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-5-isatinsulfonyl chloride has several advantages and limitations when used in laboratory experiments. The main advantage is its versatility, as it can be used in a wide range of organic synthesis reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is a corrosive reagent and should be handled with caution. It is also toxic and should be used in a well-ventilated area.
Zukünftige Richtungen
1-Methyl-5-isatinsulfonyl chloride has a variety of applications in organic synthesis and is a versatile reagent. There are many potential future directions for research involving 1-methyl-5-isatinsulfonyl chloride. These include the development of new synthetic methods using the reagent, the exploration of its use in the synthesis of novel compounds, and the investigation of its potential as a catalyst in other reactions. Additionally, further research could be conducted into its use as a protecting group in peptide synthesis and as a reagent for the deprotection of amines. Finally, further research could be conducted into the mechanism of action of 1-methyl-5-isatinsulfonyl chloride.
Synthesemethoden
1-Methyl-5-isatinsulfonyl chloride is synthesized by the reaction of 1-methyl-5-isatin with phosphorus pentachloride in the presence of a suitable solvent. The reaction proceeds in two steps. In the first step, the isatin reacts with the phosphorus pentachloride to form an intermediate. In the second step, the intermediate reacts with the solvent to form the desired 1-methyl-5-isatinsulfonyl chloride.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5-isatinsulfonyl chloride is used in a wide range of scientific research applications. It is used as a reagent in the synthesis of organic compounds, including pharmaceuticals, agrochemicals, and other organic materials. It is also used as a catalyst in some reactions. In addition, it is used as a protecting group in peptide synthesis, as a reagent for the deprotection of amines, and as an intermediate in the synthesis of heterocyclic compounds.
Eigenschaften
IUPAC Name |
1-methyl-2,3-dioxoindole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO4S/c1-11-7-3-2-5(16(10,14)15)4-6(7)8(12)9(11)13/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLKAWNXGIKQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)Cl)C(=O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-isatinsulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl oxalate](/img/structure/B6343661.png)
![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)

![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)
![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343712.png)
